2-(2,4-Dichlorobenzyl)malononitrile

Description

Contextualization of 2-(2,4-Dichlorobenzyl)malononitrile within Modern Organic Chemistry Research

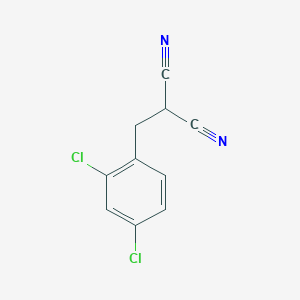

This compound is a specific organochlorine compound that serves as a notable intermediate in the synthesis of more complex molecular architectures. Its chemical identity is established by its molecular formula, C₁₀H₆Cl₂N₂, and a molecular weight of 225.07 g/mol . chemicalbook.comscbt.com The structure features a benzyl (B1604629) group substituted with two chlorine atoms at the 2 and 4 positions, attached to a malononitrile (B47326) framework.

The research significance of this compound lies primarily in its utility as a building block in multi-component reactions. For instance, it has been used in the synthesis of complex malonamide (B141969) derivatives through one-pot, five-component condensation reactions. researchgate.net It also serves as a precursor in the creation of intricate heterocyclic systems, such as thioxo[3.3.3]propellane derivatives. arabjchem.org These applications underscore its role as a valuable synthon for generating molecular diversity and complexity in a controlled manner.

| Property | Value | Source |

| CAS Number | 338965-08-5 | chemicalbook.com |

| Molecular Formula | C₁₀H₆Cl₂N₂ | chemicalbook.comscbt.com |

| Molecular Weight | 225.07 g/mol | chemicalbook.comscbt.com |

| Melting Point | 68-70 °C | chemicalbook.com |

Overview of Malononitrile Derivatives as Key Synthons in Advanced Organic Synthesis

Malononitrile and its derivatives are recognized as exceptionally versatile synthons in organic chemistry. ontosight.aiissr-journals.org Their utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. scispace.com This structural feature makes the methylene protons acidic and thus easily removed by a base, forming a resonance-stabilized carbanion.

This reactivity is harnessed in numerous classical and modern synthetic transformations, most notably the Knoevenagel condensation, which involves the reaction of the malononitrile carbanion with aldehydes or ketones. scispace.comajrconline.org This reaction is a cornerstone for constructing carbon-carbon double bonds and is a gateway to a vast array of substituted olefins and complex heterocyclic compounds. ajrconline.org

The nitrile functionalities themselves offer further avenues for chemical modification, including hydrolysis, reduction, or participation in cycloaddition reactions. ontosight.ai Consequently, malononitrile derivatives are pivotal intermediates in the synthesis of a wide spectrum of functional molecules, including pharmaceuticals, agrochemicals, and specialized dyes. issr-journals.orgontosight.ai Their ability to participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product, further highlights their importance in efficient and atom-economical synthesis strategies. researchgate.net

Historical and Current Research Trends in Dichlorinated Organic Compounds

Dichlorinated organic compounds, a subclass of organohalogens, have long been a focal point of chemical research, evolving from simple building blocks to key components in advanced materials and sustainable chemical processes. The carbon-chlorine bond's unique polarity and reactivity allow these compounds to participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions. mdpi.com

Historically, research often focused on the synthesis and reactivity of these compounds. Modern research, however, has expanded into more sophisticated and sustainable applications. A significant trend is the development of novel catalytic methods for dichlorination. For example, manganese-catalyzed electrochemical dichlorination of alkenes using magnesium chloride as the chlorine source provides an efficient and sustainable route to vicinal dichlorides, which are themselves valuable synthetic intermediates. researchgate.net This method is noted for its high chemoselectivity, even with substrates containing sensitive functional groups. researchgate.net

In the realm of materials science, dichlorinated structures are being explored for environmental applications. A notable area of current research involves the irreversible capture of toxic and corrosive chlorine gas (Cl₂) by porous materials. acs.orgresearchgate.net Metal-organic frameworks (MOFs) featuring alkene linkers have been shown to capture Cl₂ through the dichlorination of the carbon-carbon double bonds within the framework's structure. acs.orgresearchgate.net This represents a novel strategy for reactive gas capture, with potential applications in personal protective equipment. researchgate.net Furthermore, the chemistry of chlorine-containing compounds is being investigated for the degradation of organic pollutants, where species like dichlorine monoxide are formed in situ to break down recalcitrant molecules. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBROKFPGLALJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dichlorobenzyl Malononitrile and Analogous Malononitriles

Direct Synthesis Approaches to 2-(2,4-Dichlorobenzyl)malononitrile

The direct synthesis of this compound typically involves a two-step process originating from 2,4-dichlorobenzaldehyde (B42875) and malononitrile (B47326). The initial and most critical step is the Knoevenagel condensation, which forms the unsaturated intermediate, 2-(2,4-dichlorobenzylidene)malononitrile. This intermediate is then subjected to a reduction reaction to yield the final saturated product, this compound.

The Knoevenagel condensation step is a well-established method for creating a new carbon-carbon double bond. In this reaction, 2,4-dichlorobenzaldehyde reacts with malononitrile in the presence of a basic catalyst. This reaction is highly efficient and is the primary route for producing the arylidene malononitrile precursor. mdpi.com Subsequent reduction of the carbon-carbon double bond in 2-(2,4-dichlorobenzylidene)malononitrile can be achieved using various standard reduction methods, such as catalytic hydrogenation, to afford the target compound.

In some instances, multi-component reactions are employed where the Knoevenagel adduct is generated in situ and reacts further with other components. For example, a one-pot, five-component reaction has been described involving an arylidene malononitrile (derived from an aldehyde and malononitrile), an isocyanide, Meldrum's acid, and two amine molecules to produce complex malonamide (B141969) derivatives. researchgate.net A similar three-component reaction of 3-amino-1,2,4-triazole, malononitrile, and an aromatic aldehyde (like 2,4-dichlorobenzaldehyde) can yield triazolo[4,3-a]pyrimidine derivatives, where the initial step is the formation of the 2-(2,4-dichlorobenzylidene)malononitrile intermediate. mdpi.com

Foundational Reaction Types Employed in Malononitrile Chemistry

The synthesis of malononitrile derivatives relies heavily on reactions that activate the methylene (B1212753) group (the -CH2- group) of malononitrile, making it a potent nucleophile. ajrconline.org The Knoevenagel condensation is the most prominent and widely used reaction for this purpose. sciensage.infosigmaaldrich.com

Discovered by Emil Knoevenagel, this condensation reaction is a modification of the Aldol condensation. sigmaaldrich.com It involves the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group, such as malononitrile. eurekaselect.com The reaction is typically catalyzed by a base and usually results in a dehydrated α,β-unsaturated product. sigmaaldrich.com This method is highly valued for its efficiency in forming C-C bonds under relatively mild conditions. sciensage.infoeurekaselect.com

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate alkoxide is protonated, and a subsequent elimination of a water molecule (dehydration) yields the final α,β-unsaturated dinitrile product. nih.gov

In the context of synthesizing this compound, the key substrates are 2,4-dichlorobenzaldehyde and malononitrile.

Malononitrile: As the active methylene compound, malononitrile (CH2(CN)2) plays a crucial role. scispace.com The two electron-withdrawing nitrile groups (-CN) significantly increase the acidity of the methylene protons (pKa ≈ 11), making them easy to remove with a weak base. rsc.org This deprotonation generates a resonance-stabilized carbanion, which is a strong nucleophile that readily attacks the carbonyl carbon of the aldehyde. ajrconline.org Malononitrile is a versatile building block in organic synthesis due to the reactivity of its active methylene group. ajrconline.orgscispace.com

Aldehyde: The aldehyde, in this case, 2,4-dichlorobenzaldehyde, serves as the electrophile. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack by the malononitrile carbanion. researchgate.netresearchgate.net The nature of the aldehyde, including the presence of electron-withdrawing or electron-donating groups on the aromatic ring, can influence the reaction rate. A wide variety of aromatic and heteroaromatic aldehydes can be successfully employed in the Knoevenagel condensation. researchgate.netrroij.com

The choice of catalyst is critical for the efficiency and selectivity of the Knoevenagel condensation. Catalysts are generally basic, ranging from simple organic amines to more complex heterogeneous systems. nih.govresearchgate.net

Organocatalysts are small organic molecules that can accelerate chemical reactions. They are often preferred for their mild reaction conditions, low toxicity, and affordability. rsc.org

Piperidinium (B107235) Acetate (B1210297): This is a classic and effective catalyst for the Knoevenagel condensation. researchgate.net Piperidine, a secondary amine, acts as the base to deprotonate the malononitrile. It can also react with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde and reacts more rapidly with the malononitrile carbanion. Acetic acid can act as a co-catalyst and aids in the dehydration step. researchgate.netquora.com The reusability of catalysts like piperidinium acetate has been demonstrated, adding to the sustainability of the process. researchgate.net

Potassium Phthalimide: This compound has also been utilized as a catalyst in reactions involving malononitrile. For instance, potassium phthalimide-N-oxyl (POPINO) has been used to catalyze the synthesis of 2-Amino-4H-chromenes from malononitrile, an aldehyde, and a phenol, demonstrating its utility in facilitating condensations with malononitrile. orientjchem.org

The following table summarizes the Knoevenagel condensation of various aldehydes with malononitrile under different organocatalytic conditions.

Table 1: Organocatalyzed Knoevenagel Condensation of Aldehydes and Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Piperidinium Acetate (10 mol%) | Ethanol | Reflux | 1 h | 94 | researchgate.net |

| 4-Nitrobenzaldehyde | Piperidinium Acetate (10 mol%) | Ethanol | Reflux | 0.5 h | 98 | researchgate.net |

| 4-Chlorobenzaldehyde | Potassium Carbonate | Water | Reflux | 2 h | 98 | rroij.com |

| Benzaldehyde | Glycine | Water | 80 | 10 min | 95 | orientjchem.org |

| Furfural | Chitosan | Solvent-free (mechanochemical) | Room Temp | 15 min | 96 | rsc.org |

Growing environmental concerns have spurred the development of metal-free catalytic systems for the Knoevenagel condensation. researchgate.netrsc.org These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling. rsc.org

Examples of metal-free catalysts include:

Nitrogen-based catalysts: This category includes various materials like polymers, ionic liquids, and carbon-based catalysts that contain nitrogen atoms which can act as basic sites. researchgate.netrsc.org

Carbon Nitrides: Mesoporous graphitic carbon nitride (mpg-C3N4) has been shown to be a highly effective metal-free solid base for Knoevenagel condensations. The catalytic activity is attributed to the presence of basic nitrogen species within the material's structure. researchgate.net

Water: Interestingly, under certain conditions, the reaction can proceed without any traditional catalyst, using only water as the medium. rsc.org Water can act as a weak Brønsted base to deprotonate the highly acidic malononitrile, facilitating the reaction in an environmentally benign manner. rsc.org

The drive towards sustainable chemistry ensures that research into new, efficient, and green catalytic systems for the Knoevenagel condensation will continue to be an active area. rsc.orgnih.gov

Catalytic Systems in Knoevenagel Condensation

Derivatization and Structural Modification of the Malononitrile Scaffold

Introduction of Diverse Functionalities (e.g., thioether linkages)

The malononitrile scaffold can be functionalized to introduce a variety of chemical moieties, thereby expanding its synthetic utility. The formation of thioether linkages is a notable example of such functionalization. Thioether-containing compounds are of interest in various fields, including materials science and medicinal chemistry.

The synthesis of thioether-linked conjugates often involves the reaction of a thiol-containing molecule with an electrophilic partner. researchgate.net While direct thioether functionalization of this compound is not extensively detailed in the provided context, the principles of thioether formation can be applied. For instance, the introduction of a leaving group on the benzyl (B1604629) portion of the molecule could allow for nucleophilic substitution by a thiol.

Alternatively, the synthesis of polymers containing thioether linkages has been reported. For example, a thioether polymer with pendent ester groups was synthesized via nucleophilic substitution and Michael addition. researchgate.net This suggests that malononitrile-containing monomers could potentially be incorporated into polymers with thioether functionalities.

Role of this compound as an Intermediate in Complex Chemical Syntheses

This compound and related malononitrile derivatives are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The presence of the reactive malononitrile group and the dichlorobenzyl moiety allows for a wide range of subsequent chemical transformations.

For instance, this compound is a precursor for the synthesis of G protein-coupled receptor 35 (GPR35) agonists. acs.org Specifically, the compound 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile, which is synthesized from a derivative of this compound, has been identified as a potent GPR35 agonist. acs.org

Furthermore, malononitrile itself is a widely used building block in organic synthesis. wikipedia.org It is a key reagent in the Gewald reaction for the synthesis of 2-aminothiophenes and is used in the production of various commercial products, including dyes and pharmaceuticals. wikipedia.org

The versatility of malononitrile as a synthetic intermediate is also highlighted in its use in multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov The Knoevenagel condensation of malononitrile with aldehydes or ketones is a common step in many of these reactions, leading to the formation of α,β-unsaturated nitriles that can undergo further transformations. nih.gov

Reaction Mechanism Elucidation for 2 2,4 Dichlorobenzyl Malononitrile Synthesis and Transformations

Mechanistic Investigations of Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde or ketone. orientjchem.orgwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

The mechanism for the condensation of 2,4-dichlorobenzaldehyde (B42875) with malononitrile proceeds through several key steps. It begins with the deprotonation of malononitrile by a base to form a highly stabilized carbanion, or enolate. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. orientjchem.org This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the conjugate acid of the base catalyst or a protic solvent, yields a β-hydroxy nitrile intermediate. tandfonline.com The final step is the elimination of a water molecule (dehydration) from this intermediate, which is often the rate-determining step, leading to the formation of the α,β-unsaturated product, 2-(2,4-dichlorobenzylidene)malononitrile. orientjchem.orgtandfonline.com

The initial product of the Knoevenagel condensation between 2,4-dichlorobenzaldehyde and malononitrile is 2-(2,4-dichlorobenzylidene)malononitrile, an arylidene malononitrile intermediate. This intermediate is a conjugated system where the aromatic ring, the carbon-carbon double bond, and the two nitrile groups are linked. This extended conjugation renders the molecule relatively stable.

The reactivity of this arylidene intermediate is characterized by its electrophilic carbon-carbon double bond, which is activated by the two electron-withdrawing nitrile groups. This makes it susceptible to nucleophilic attack, particularly in Michael addition reactions. researchgate.net The synthesis of the target compound, 2-(2,4-dichlorobenzyl)malononitrile, is achieved through the reduction of this double bond, a reaction that proceeds via nucleophilic addition of a hydride reagent.

The transformations of this compound and its precursor often involve nucleophilic addition. The nitrile groups themselves are electrophilic at the carbon atom and can react with nucleophiles to form imine anions. libretexts.org These reactions can lead to a variety of subsequent pathways, including cyclization or elimination.

For instance, in the presence of a strong base, the α-hydrogen of a malononitrile derivative can be abstracted, creating a nucleophilic carbanion. This carbanion can participate in intramolecular reactions if a suitable electrophilic site exists within the molecule, leading to cyclization. Alternatively, if a good leaving group is present at the α-position, an addition-elimination sequence can occur. researchgate.netarkat-usa.org These subsequent transformations allow for the synthesis of diverse heterocyclic and carbocyclic compounds from malononitrile-based scaffolds. researchgate.net

Influence of Steric and Electronic Effects on Reaction Dynamics

The kinetics and outcome of the Knoevenagel condensation are significantly influenced by both steric and electronic factors originating from the aldehyde substrate.

Steric hindrance, particularly from substituents at the ortho-position of the benzaldehyde (B42025) ring, can impede the approach of the nucleophilic malononitrile carbanion to the carbonyl carbon. The presence of a chlorine atom at the C-2 (ortho) position in 2,4-dichlorobenzaldehyde introduces steric bulk near the reaction center. This can potentially slow down the rate of the initial nucleophilic attack compared to less hindered aldehydes like benzaldehyde or 4-chlorobenzaldehyde. researchgate.net

In some cases, significant steric hindrance from multiple ortho substituents can prevent the final dehydration step or alter the reaction pathway entirely, potentially leading to the formation of dihydropyridine (B1217469) derivatives or other side products instead of the expected arylidene product. rsc.org

| Aldehyde Reactant | Substituent Position | Relative Reaction Rate | Product Selectivity |

| Benzaldehyde | Unsubstituted | High | High for Knoevenagel adduct |

| 4-Chlorobenzaldehyde | Para | High | High for Knoevenagel adduct |

| 2-Chlorobenzaldehyde (B119727) | Ortho | Moderate | May decrease due to hindrance |

| 2,6-Dichlorobenzaldehyde | Ortho, Ortho | Low | May favor alternative products |

| 2,4-Dichlorobenzaldehyde | Ortho, Para | Moderate-High | Generally high for Knoevenagel adduct |

The electronic nature of the substituents on the aromatic ring of the aldehyde plays a crucial role in the Knoevenagel condensation. Electron-withdrawing groups, such as the two chlorine atoms in 2,4-dichlorobenzaldehyde, increase the electrophilicity of the carbonyl carbon by inductive (-I) and resonance (-R) effects. This makes the aldehyde more susceptible to nucleophilic attack, thereby accelerating the reaction rate. rsc.org

Conversely, electron-donating groups on the aromatic ring would decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. dut.ac.za Therefore, aldehydes bearing strong electron-withdrawing groups generally react faster in Knoevenagel condensations than those with electron-donating groups. rsc.org The presence of the chloro substituents in 2,4-dichlorobenzaldehyde enhances its reactivity towards the malononitrile carbanion, facilitating the condensation process. researchgate.net

| Substituent on Benzaldehyde | Electronic Effect | Effect on Carbonyl Carbon | Expected Reaction Rate |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Highly Electrophilic | Very Fast |

| -Cl (Chloro) | Electron-Withdrawing | More Electrophilic | Fast |

| -H (Hydrogen) | Neutral | Baseline Electrophilicity | Moderate |

| -OCH₃ (Methoxy) | Electron-Donating | Less Electrophilic | Slow |

| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Least Electrophilic | Very Slow |

Exploration of Radical Mechanisms in Oxidative Processes

While the Knoevenagel condensation itself is an ionic process, derivatives of malononitrile can participate in reactions involving radical mechanisms, particularly under oxidative conditions. nih.gov For example, the oxidation of α-substituted malononitriles can proceed through a radical pathway. nih.gov

One proposed mechanism involves the deprotonation of the malononitrile derivative to form a carbanion. nih.gov This anion can then undergo a single-electron transfer (SET) with an oxidant (or molecular oxygen) to generate a carbon-centered radical. informahealthcare.combeilstein-journals.org This radical intermediate can then react further, for instance, by coupling with other radical species or participating in intramolecular cyclization. beilstein-journals.orgnih.gov The use of oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to promote reactions of malononitrile via the formation of a malononitrile radical, which can then add to other molecules like chalcones. informahealthcare.comresearchgate.net Such radical processes expand the synthetic utility of malononitrile derivatives beyond traditional two-electron pathways.

Photocatalytic Reaction Mechanisms and Intermediates

Photocatalytic reactions offer a green alternative to traditional synthetic methods by utilizing light energy to drive chemical transformations, often under mild conditions. nih.gov The synthesis of benzylmalononitrile (B177411) derivatives, including this compound, can be envisioned through photocatalytic pathways that involve the generation of key radical intermediates.

A plausible mechanism for the photocatalytic synthesis of this compound involves a Hydrogen Atom Transfer (HAT) process. nih.govresearchgate.net In this scenario, a photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant or reductant. acs.org The excited photocatalyst (PC*) can initiate the reaction by abstracting a hydrogen atom directly from the benzylic position of 2,4-dichlorotoluene, generating a stabilized 2,4-dichlorobenzyl radical. researchgate.net This direct HAT approach is a versatile strategy for activating otherwise inert C-H bonds. nih.gov

Alternatively, an indirect HAT process can occur where the excited photocatalyst generates a separate HAT agent, such as a thiyl radical, which then abstracts the benzylic hydrogen. nih.gov The resulting 2,4-dichlorobenzyl radical is a key intermediate that can then react with a suitable malononitrile-based precursor. For instance, the radical could add to a double bond of a benzylidenemalononitrile (B1330407) derivative or undergo a radical-radical cross-coupling reaction. rsc.orgnih.gov

| Step | Description | Key Species Involved |

| 1. Photoexcitation | The photocatalyst (PC) absorbs a photon of light to reach an excited state (PC). | Photocatalyst (PC), Light (hν) |

| 2. Hydrogen Atom Transfer (HAT) | The excited photocatalyst (PC) or a relay catalyst abstracts a hydrogen atom from the benzylic position of 2,4-dichlorotoluene. | Excited Photocatalyst (PC*), 2,4-Dichlorotoluene, 2,4-Dichlorobenzyl Radical |

| 3. C-C Bond Formation | The generated 2,4-dichlorobenzyl radical reacts with a malononitrile derivative. | 2,4-Dichlorobenzyl Radical, Malononitrile derivative |

| 4. Catalyst Regeneration | The photocatalyst is returned to its ground state through electron transfer processes, completing the catalytic cycle. | Reduced/Oxidized Photocatalyst, Sacrificial agent |

Computational and Experimental Approaches to Mechanism Validation

Validating the proposed reaction mechanisms is essential for confirming the identity of transient intermediates and understanding the reaction kinetics. A combination of computational and experimental techniques provides a comprehensive picture of the reaction pathway.

Computational Approaches:

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. nih.gov DFT can be used to model the electronic structures of reactants, intermediates, and transition states, providing insights into the reaction's thermodynamics and kinetics. researchgate.net For the photocatalytic synthesis of this compound, DFT calculations can help determine the energies of the frontier molecular orbitals (HOMO and LUMO) of the photocatalyst and substrates, predicting the feasibility of electron transfer steps. nih.gov Furthermore, DFT can be used to calculate bond dissociation energies, helping to identify the most likely site for hydrogen atom abstraction and to study the stability of the resulting benzylic radical. chemrxiv.org Natural Bond Orbital (NBO) analysis can also provide information about charge distribution and bonding interactions within the molecules. nih.gov

Experimental Approaches:

Time-resolved spectroscopic techniques are invaluable for the direct observation of short-lived intermediates in photocatalytic reactions. researchgate.net Femtosecond Transient Absorption Spectroscopy (fs-TAS) allows for the monitoring of the excited state dynamics of the photocatalyst and the formation and decay of radical intermediates on ultrafast timescales. bohrium.comedinst.com By analyzing the transient absorption spectra, one can identify the characteristic absorption bands of the excited photocatalyst and the 2,4-dichlorobenzyl radical, providing direct evidence for their involvement in the reaction mechanism. mdpi.com Kinetic analysis of the transient signals can reveal the rates of key processes such as electron transfer and hydrogen atom abstraction. edinst.com Other experimental methods, such as cyclic voltammetry, can be used to determine the redox potentials of the species involved, which is crucial for assessing the thermodynamic feasibility of the proposed electron transfer steps in the photocatalytic cycle.

| Technique | Information Provided | Relevance to Mechanism Validation |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries, bond dissociation energies, frontier molecular orbital energies. nih.govufms.br | Validates the feasibility of proposed reaction pathways, predicts regioselectivity, and assesses the stability of intermediates like the benzylic radical. |

| Femtosecond Transient Absorption Spectroscopy (fs-TAS) | Direct detection and kinetic analysis of short-lived excited states and radical intermediates. researchgate.netbohrium.combeilstein-journals.org | Provides direct evidence for the existence of the excited photocatalyst and the 2,4-dichlorobenzyl radical, and measures the rates of their formation and decay. |

| Cyclic Voltammetry (CV) | Redox potentials of reactants and catalysts. acs.org | Determines the thermodynamic driving force for electron transfer steps within the photocatalytic cycle. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of starting materials and final products. dntb.gov.uarsc.org | Confirms the formation of the desired this compound product and can be used in mechanistic studies with isotopic labeling. |

Advanced Spectroscopic and Structural Analysis for Mechanistic and Derivatization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of 2-(2,4-Dichlorobenzyl)malononitrile. Both ¹H and ¹³C NMR provide critical data for structural confirmation and for tracking the progress of reactions involving this compound.

Proton NMR (¹H NMR) for Vinylic and Benzylic Proton Characterization

¹H NMR spectroscopy is fundamental in identifying the characteristic protons within the this compound structure. The benzylic protons, those on the carbon adjacent to the dichlorophenyl ring, typically appear as a distinct signal. For instance, in related structures, benzylic protons have been observed as a doublet signal in the range of δ 4.54–4.89 ppm. researchgate.net Protons directly attached to the aromatic ring, known as aryl protons, resonate further downfield, generally in the δ 6.5-8.0 ppm region, due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The specific substitution pattern of the dichlorophenyl ring influences the exact chemical shifts and coupling patterns of these aromatic protons.

In derivatives where a vinylic proton is present, such as in the intermediate 2-(2,4-dichlorobenzylidene)malononitrile, a singlet for the vinylic proton can be observed. researchgate.net The presence of chiral centers in derivatives can lead to diastereotopic protons, particularly for CH₂ groups, which become chemically non-equivalent and thus exhibit distinct chemical shifts. masterorganicchemistry.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Benzylic (Ar-CH₂) | 4.54 - 4.89 researchgate.net |

| Aromatic (Ar-H) | 6.5 - 8.0 libretexts.orglibretexts.org |

| Vinylic (=CH) | ~9.10 - 9.14 researchgate.net |

Note: The exact chemical shifts can vary based on the solvent and the specific molecular structure.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in For this compound, each unique carbon atom in the molecule gives a distinct signal, allowing for a complete mapping of the carbon skeleton. allrounder.ai The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. pressbooks.pub

The carbon atoms of the dichlorophenyl ring would be expected to appear in the aromatic region (typically 110-150 ppm). bhu.ac.in The benzylic carbon signal is anticipated in the range of δ 40–44 ppm. researchgate.net The nitrile carbons (C≡N) are characteristically found further downfield. In related malononitrile (B47326) derivatives, the nitrile carbon signal appears around 115 ppm. researchgate.net The quaternary carbon to which the nitrile groups are attached will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzylic (Ar-CH₂) | 40 - 44 researchgate.net |

| Aromatic (Ar-C) | 110 - 150 bhu.ac.in |

| Nitrile (C≡N) | ~115 researchgate.net |

| Quaternary C(CN)₂ | Varies based on substitution |

Note: These are predicted ranges based on data from similar compounds. Actual values may differ.

Application of NMR to Understand Reaction Pathways and Intermediate Species

NMR spectroscopy is not only used for final product characterization but also as a powerful tool for monitoring reaction progress and identifying transient intermediates. beilstein-journals.org For instance, in the synthesis of related compounds, the disappearance of reactant signals and the appearance of product signals can be tracked over time. In the synthesis of pyridone derivatives from arylidene malononitriles, ¹H-NMR was used to confirm the formation of the desired product by the appearance of a characteristic singlet peak for a specific proton. researchgate.net Low-temperature NMR studies can be employed to detect and characterize reactive intermediates that may not be stable at room temperature. acs.org This is particularly useful for elucidating reaction mechanisms, such as the Knoevenagel condensation, which is often a key step in the synthesis of this compound and its derivatives. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, strong peak in the region of 2200-2260 cm⁻¹. The presence of the dichlorophenyl group would be indicated by absorptions in the aromatic C-H stretching region (above 3000 cm⁻¹) and C=C stretching region (around 1450-1600 cm⁻¹). The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. In derivatives containing other functional groups, such as carbonyl (C=O) or amino (N-H) groups, their characteristic IR absorptions would also be readily identifiable. For example, in a related aminopyran derivative, NH₂ stretching vibrations were observed at 3393 and 3321 cm⁻¹, while the C=O stretch appeared at 1714 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2200 - 2260 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | ~1450 - 1600 |

| C-Cl | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotope peaks (M+2 and M+4) in a specific ratio, which confirms the presence and number of chlorine atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely involve the cleavage of the benzylic bond, leading to the formation of a dichlorobenzyl cation and a malononitrile radical anion, or vice versa, depending on the ionization method. The dichlorobenzyl fragment would also exhibit the characteristic chlorine isotope pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uu.nl The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the dichlorophenyl ring and the nitrile groups. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. conicet.gov.ar

UV-Vis spectroscopy can also be a valuable tool for monitoring the progress of reactions involving this compound. uu.nl For example, if a reaction leads to a change in the conjugation of the system, this will be reflected in a shift of the absorption bands in the UV-Vis spectrum. This allows for the real-time tracking of reactant consumption and product formation, which can be used to determine reaction kinetics. In some cases, distinct electronic transitions can be observed for different isomers or reaction intermediates. researchgate.net

Advanced Techniques for Solid-State Structural Analysis

The investigation of related compounds highlights the utility of these advanced techniques. For instance, studies on other malononitrile derivatives frequently employ SC-XRD to elucidate key structural features such as bond lengths, bond angles, and crystal packing. This technique provides unambiguous proof of molecular conformation and configuration in the solid state.

Similarly, Hirshfeld surface analysis is a powerful tool used in the study of related molecules to visualize and quantify intermolecular interactions within the crystal lattice. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the supramolecular assembly and physicochemical properties of the solid material.

Although specific data tables and detailed research findings for this compound could not be provided due to the absence of published research, the established methodologies used for analogous compounds underscore the potential for future studies. Such research would be invaluable for a deeper understanding of the structure-property relationships of this compound and for guiding synthetic derivatization efforts.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties and reactivity of organic molecules like 2-(2,4-dichlorobenzyl)malononitrile. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry, must be determined. Geometry optimization is a computational process that systematically alters the positions of the atoms to find the structure with the lowest possible energy. For a flexible molecule like this compound, which has several rotatable single bonds, this process is often combined with a conformational analysis to identify the most stable conformer among many possibilities. This foundational step is crucial as all other calculated properties are dependent on the molecular geometry.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For malononitrile (B47326) derivatives, these orbitals are often delocalized over the π-electronic systems. d-nb.info

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available for this compound |

| ELUMO | Data not available for this compound |

| Energy Gap (ΔE) | Data not available for this compound |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (IP) | I ≈ -EHOMO | Data not available |

| Electron Affinity (EA) | A ≈ -ELUMO | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Data not available |

Electronic Structure Analysis

Beyond reactivity, computational methods offer a detailed view of how electrons are distributed within the molecule, which is fundamental to its chemical behavior.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is the force experienced by a positive test charge at a point in space near the molecule. uni-muenchen.de It is typically mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate a negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate a positive potential, corresponding to electron-poor areas prone to nucleophilic attack. nih.gov For malononitrile derivatives, the nitrogen atoms of the nitrile groups typically show a negative potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, such as bonds and lone pairs. uni-muenchen.dempg.de This method allows for the study of charge transfer and intramolecular interactions. researchgate.net A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be quantified using second-order perturbation theory, providing insights into the stability of the molecule. uni-muenchen.de

Theoretical Vibrational Spectra and Spectroscopic Property Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the vibrational spectra of malononitrile derivatives. By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can predict infrared (IR) and Raman spectra. dntb.gov.ua These theoretical spectra show good agreement with experimental data, aiding in the assignment of vibrational modes. dntb.gov.ua

For instance, in a related malononitrile derivative, the characteristic C-H stretching vibrations of the aromatic ring are predicted in the 3100–3000 cm⁻¹ region, while aliphatic C-H stretching vibrations of a methylene (B1212753) group appear at lower frequencies. nih.gov The nitrile (C≡N) stretching frequency is also a key feature in the vibrational spectra of these compounds.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis). dntb.gov.uanih.gov These calculations can accurately forecast the electronic transition bands, which are often due to π–π* excitations within the molecule. nih.govd-nb.info For example, in a similar thiazole (B1198619) derivative, two intense electronic transition bands observed experimentally at 249 nm and 296 nm were predicted by TD-DFT calculations to be at 237.9 nm and 276.4 nm. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

Computational methods are also crucial for analyzing the various non-covalent interactions that govern the structure and properties of this compound.

Hydrogen Bonding (e.g., C-H···N)

Intramolecular hydrogen bonds of the C-H···N type can play a significant role in determining the conformation of molecules containing both C-H and nitrile groups. psu.edu Studies on related systems have shown that the presence of such bonds can be inferred from spectroscopic data and confirmed by computational analysis. psu.edusapub.org The strength of these weak hydrogen bonds is influenced by the geometry of the molecule, including the length of the chain connecting the donor and acceptor groups. psu.edu The C-H···X (where X is an electronegative atom) bond angles are typically less than 120° for these weak interactions. sapub.org

Reaction Energy Profile and Transition State Analysis

Theoretical calculations are powerful tools for investigating reaction mechanisms, including reaction energy profiles and the structures of transition states. For reactions involving malononitrile and its derivatives, such as Knoevenagel condensations, computational studies can provide a detailed picture of the reaction pathway. acs.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. researchgate.net This profile reveals the activation barriers for each step of the reaction, allowing for the identification of the rate-determining step. researchgate.net For example, in the reaction of 2,4-dinitrophenyl benzoate (B1203000) with aryloxides, a stepwise mechanism with a spiro-σ-complex intermediate was elucidated through the analysis of the reaction energy profile. researchgate.net

Furthermore, the geometry of the transition state can be optimized using computational methods, providing insights into the bonding changes that occur during the reaction. researchgate.net This information is crucial for understanding the factors that control the reactivity and selectivity of the chemical transformation. escholarship.org

Green Chemistry Principles and Sustainable Synthetic Strategies

Adoption of Environmentally Benign Reaction Conditions

A central tenet of green chemistry is the minimization of waste and environmental impact by moving away from traditional reliance on volatile organic solvents and harsh reaction conditions. For the synthesis of malononitrile (B47326) derivatives, significant progress has been made in adopting reaction conditions that are inherently safer and more sustainable.

Conducting chemical reactions without a solvent, or in neat conditions, represents an ideal green chemistry scenario, as it eliminates solvent waste and simplifies product purification. The Knoevenagel condensation, a key step in forming the precursor to 2-(2,4-Dichlorobenzyl)malononitrile, has been shown to be effective under solvent-free conditions. For instance, alum (KAl(SO4)2·12H2O) has been reported as an effective catalyst for producing benzylidene malononitrile derivatives under solvent-free protocols. rasayanjournal.co.in This approach not only aligns with green principles but can also lead to higher efficiency and easier product isolation.

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is a prominent solvent-free technique. Simple grinding has been used for the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) and malononitrile. google.com However, this method can present challenges in scalability and purification. google.com

A more controlled and reproducible mechanochemical method is ball milling. This technique has been successfully applied to the Knoevenagel condensation between various fluorinated benzaldehydes and malononitrile, proceeding efficiently without any catalyst or solvent. researchgate.net Studies using in-situ Raman spectroscopy have monitored the reaction progress, showing complete conversion of starting materials to the crystalline product within 45 minutes of milling. researchgate.net This demonstrates the potential of mechanochemistry as a clean and efficient pathway for synthesizing the unsaturated precursor of this compound.

When a solvent is necessary, water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. Numerous studies have demonstrated the feasibility of performing the Knoevenagel condensation in water or aqueous media. An eco-friendly process for synthesizing 2-chlorobenzylidenemalononitrile, a closely related analogue, has been developed using water as the solvent with 1-methyl imidazole (B134444) as a catalyst. researchgate.net

Similarly, the use of alum as a catalyst in water has been shown to be a simple and efficient protocol for the condensation of various aromatic aldehydes with malononitrile, achieving excellent yields in short reaction times. rasayanjournal.co.in A light-driven cascade reaction has also been developed for preparing benzylidenemalononitrile (B1330407) derivatives in water, using β-alanine as a green organocatalyst and air as the terminal oxidant. uni-regensburg.de In many of these aqueous procedures, the product precipitates directly from the reaction mixture, simplifying isolation and purification. uni-regensburg.de

| Catalyst | Aldehyde | Active Methylene (B1212753) Compound | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Alum (20 mol%) | Benzaldehyde (B42025) | Malononitrile | Water, 60°C, 2h | 89% | rasayanjournal.co.in |

| 1-Methyl Imidazole | 2-Chlorobenzaldehyde | Malononitrile | Water | Not specified | researchgate.net |

| Nanocrystalline MgO (6 mol%) | Benzaldehyde | Malononitrile | Water, Room Temp. | High Yields | tandfonline.com |

| β-Alanine | Benzyl (B1604629) alcohols (in-situ oxidation) | Malononitrile | Water, Visible Light, Room Temp. | Up to 91% | uni-regensburg.de |

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, reduce energy consumption, and often lead to higher yields compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry. pensoft.net For reactions involving malononitrile, microwave irradiation has been used to synthesize various aromatic and heteroaromatic derivatives under mild conditions. unifap.br In one study, the Knoevenagel condensation was performed in methanol (B129727) under microwave irradiation at 60°C for 30 minutes without the need for a base or catalyst. unifap.br The green metrics of microwave-assisted processes are often superior to conventional methods, showing a lower E-factor (environmental factor) and process mass intensity (PMI). nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides a sustainable approach for augmenting multicomponent reactions. nih.govresearchgate.net The physical phenomenon behind sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. researchgate.netnih.gov This technique has been widely applied to syntheses involving malononitrile to produce diverse heterocyclic frameworks, often resulting in excellent yields and short reaction times under environmentally friendly conditions. nih.govresearchgate.netnih.gov

Solvent-Free Synthesis Methodologies

Catalysis for Enhanced Efficiency and Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions. The development of green catalysts is crucial for the sustainable synthesis of compounds like this compound.

Green catalysts are characterized by their low toxicity, high abundance, and reusability. Research into the synthesis of benzylidenemalononitrile derivatives has explored a variety of such catalysts.

Homogeneous Green Catalysts: Simple, inexpensive, and environmentally benign catalysts have proven effective. Alum (KAl(SO4)2·12H2O), a non-toxic salt used in water purification, serves as a mild Lewis acid catalyst for the Knoevenagel condensation in both aqueous and solvent-free conditions. rasayanjournal.co.in Simple organocatalysts, such as the amino acid β-alanine, have also been employed in water, mimicking enzymatic processes and avoiding the use of toxic metals. uni-regensburg.de

Heterogeneous and Nanocatalysts: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simple recovery and reuse. Nanocrystalline magnesium oxide (MgO) has been used as a highly efficient and reusable heterogeneous catalyst for related three-component reactions in aqueous media at room temperature. tandfonline.com Advanced systems using magnetic nanoparticles, such as copper ferrite (B1171679) supported on starch (CuFe2O4@starch) or nickel-zinc (B8489154) ferrite on graphene oxide ((Ni0.7Zn0.3)Fe2O4/APTES-GO), allow for catalyst recovery using an external magnet, further simplifying the work-up procedure. nih.gov Carbon nanotube-based NiCu nanohybrids have also been developed as highly efficient catalysts for this transformation. nih.gov

| Catalyst Type | Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous (Inorganic Salt) | Alum [KAl(SO4)2·12H2O] | Aqueous or solvent-free | Eco-friendly, inexpensive, safe, mild acidity | rasayanjournal.co.in |

| Homogeneous (Organocatalyst) | β-Alanine | Water, visible light | Inexpensive, biodegradable, metal-free | uni-regensburg.de |

| Heterogeneous (Nanocatalyst) | Nanocrystalline MgO | Water, room temperature | Reusable, high efficiency, mild conditions | tandfonline.com |

| Heterogeneous (Magnetic) | CuFe2O4@starch | Ethanol, room temperature | Magnetically recyclable, biodegradable support | nih.gov |

| Heterogeneous (Magnetic) | (Ni0.7Zn0.3)Fe2O4/APTES-GO | Water | Magnetically recyclable, high yield in water | |

| Heterogeneous (Nanohybrid) | NiCu@MWCNT | Not specified | High efficiency, rapid reaction | nih.gov |

Development of Green Catalysts

Principles of Atom Economy and Waste Minimization in this compound Chemistry

Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov It provides a theoretical measure of how little waste a reaction generates.

The Knoevenagel condensation for the synthesis of this compound is an example of an addition/condensation reaction, which is generally high in atom economy. The reaction is as follows:

C7H4Cl2O (2,4-dichlorobenzaldehyde) + C3H2N2 (malononitrile) → C10H4Cl2N2 (this compound) + H2O

The calculation for atom economy is:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weights:

2,4-dichlorobenzaldehyde (B42875) (C7H4Cl2O): ~175.01 g/mol

Malononitrile (C3H2N2): ~66.06 g/mol

this compound (C10H4Cl2N2): ~223.06 g/mol

Calculation:

% Atom Economy = (223.06 / (175.01 + 66.06)) x 100

% Atom Economy = (223.06 / 241.07) x 100 ≈ 92.5%

An atom economy of 92.5% is very high, indicating that the vast majority of atoms from the reactants are incorporated into the final product. The only byproduct is water, which is environmentally benign.

Waste Minimization: Beyond theoretical atom economy, practical waste minimization involves several strategies. The sustainable approaches discussed previously contribute significantly to reducing waste.

Catalyst Choice: Using highly efficient and recyclable catalysts (heterogeneous or reusable organocatalysts) prevents the generation of stoichiometric waste from spent catalysts or activating reagents. um.edu.mymdpi.com

Solvent Selection: Employing green solvents like water or ethanol, or even performing reactions under solvent-free conditions, drastically reduces volatile organic compound (VOC) emissions and liquid waste streams. um.edu.myuni-regensburg.deeurekaselect.com

Process Intensification: Tandem or cascade reactions, such as the photocatalytic synthesis from benzyl alcohols, eliminate the need for isolating and purifying intermediate products, which saves energy, reduces solvent use, and minimizes waste. uni-regensburg.de

Energy Source: Utilizing microwave irradiation or visible light instead of conventional heating can lead to shorter reaction times and reduced energy consumption, contributing to a more sustainable process. uni-regensburg.deeurekaselect.comresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be performed in a manner that is not only efficient but also environmentally responsible.

Q & A

Basic Synthesis: What is an optimized procedure for synthesizing 2-(2,4-Dichlorobenzyl)malononitrile?

Methodological Answer:

A common approach involves condensation reactions under basic conditions. For example, a related malononitrile derivative was synthesized by refluxing a mixture of 3-iodo-1-(4-methoxyphenyl)propan-1-one, malononitrile, and K₂CO₃ in ethanol for 12 hours. Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in water. Extraction with ethyl acetate (3×), washing with brine, drying over Na₂SO₄, and purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields the product . Adjustments for 2-(2,4-dichlorobenzyl) substitution may require optimizing reaction time, temperature, and stoichiometry of the dichlorobenzyl precursor.

Basic Characterization: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : The nitrile (-CN) stretch typically appears near 2220–2230 cm⁻¹ (KBr pellet). For example, 2-(4-fluorophenyl)malononitrile showed a -CN peak at 2230 cm⁻¹ .

- NMR : In H NMR, aromatic protons from the dichlorobenzyl group resonate as doublets (δ 7.2–7.8 ppm, coupling ~8 Hz), while the malononitrile methylene protons appear as a singlet (δ ~4.0 ppm).

- X-ray Crystallography : Crystallographic parameters (e.g., unit cell dimensions, bond angles) can confirm molecular geometry. A related compound crystallized in a monoclinic system with Å, Å, Å, and .

Basic Safety: What precautions are necessary for handling this compound?

Methodological Answer:

- Storage : Keep in a dry, cool environment (<25°C) away from ignition sources.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Segregate waste and consult hazardous waste protocols. For example, residues should be stored in labeled containers and processed by certified waste management services .

Advanced Synthesis: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Mechanistic studies may employ:

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Computational Chemistry : Density Functional Theory (DFT) calculations can model transition states. For instance, malononitrile derivatives participate in nucleophilic additions; simulations of electron density maps (e.g., HOMO-LUMO gaps) can predict reactivity .

Advanced Characterization: How can IR-LD spectroscopy resolve ambiguities in structural assignments?

Methodological Answer:

Linear-dichroic IR (IR-LD) spectroscopy on oriented samples (e.g., suspended in nematic liquid crystals) distinguishes overlapping vibrational modes. For example, this technique clarified C=C and C≡N band assignments in structurally similar malononitrile derivatives . Apply polarized IR to isolate anisotropic absorption bands, correlating them with molecular orientation.

Advanced Applications: What role does this compound play in developing fluorescent probes?

Methodological Answer:

Malononitrile derivatives are key fluorophores in near-infrared (NIR) probes. For example, (E)-2-(2-(4-(diethylamino)-2-hydroxystyryl)-4H-chromen-4-ylidene)malononitrile was used in a H₂S-sensitive probe with a large Stokes shift (~150 nm). The dichlorobenzyl group may enhance electron-withdrawing effects, tuning emission wavelengths .

Advanced Analysis: How can impurities be profiled in synthetic batches?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients. Reference standards (e.g., dichlorobenzyl-related impurities) aid identification. For example, impurities like 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) can co-elute and require spiking for confirmation .

- GC-MS : Detect volatile byproducts (e.g., unreacted dichlorobenzyl chloride) using electron ionization (EI) and NIST library matching.

Advanced Crystallography: How do intermolecular interactions influence crystal packing?

Methodological Answer:

Weak interactions (C–H···N, C–H···π) stabilize the crystal lattice. In a related structure, these interactions formed columns along the [010] direction. Refinement with SHELXL and hydrogen atom constraints (riding model) can resolve disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.